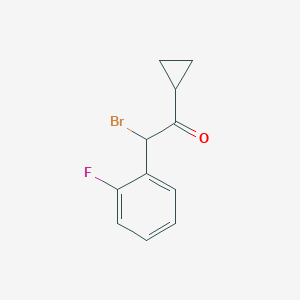

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Beschreibung

The exact mass of the compound 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCZCCDXOZGIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634062 | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204205-33-4 | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of various pharmaceutical agents. This document collates available data on its physicochemical characteristics, details experimental protocols for its synthesis and property determination, and illustrates its role in significant synthetic pathways. The information presented is intended to support research and development activities within the pharmaceutical and chemical industries.

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4) is a halogenated ketone that serves as a critical building block in organic synthesis.[1] Its unique structure, featuring a brominated alpha-carbon, a fluorinated phenyl ring, and a cyclopropyl group, makes it a valuable precursor for creating complex molecules with specific steric and electronic properties.[1] Notably, it is a pivotal intermediate in the production of the antiplatelet drug Prasugrel.[1] This guide aims to consolidate the known physical properties of this compound and provide detailed experimental context for its synthesis and application.

Physicochemical Properties

The physical properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀BrFO | [2][3] |

| Molecular Weight | 257.1 g/mol | [2][3] |

| Appearance | Yellow to light brown oil or low-melting solid | [4] |

| Boiling Point | 293.012 °C at 760 mmHg | [1][4] |

| Density | 1.574 g/cm³ | [1][4] |

| Flash Point | 131.009 °C | [1][4] |

| Refractive Index | 1.592 | [1][4] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [4] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Experimental Protocols

Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

A general and efficient method for the synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone involves the bromination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[2]

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

Iodine monobromide

-

1-butyl-3-methylimidazolium bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium bisulfite solution

-

Ethanol

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (100 mmol), iodine monobromide (300 mmol), and 1-butyl-3-methylimidazolium bromide (40 mmol) in 150 mL of anhydrous tetrahydrofuran.[2]

-

Stir the reaction mixture at 40 °C for 4 hours.[2]

-

Upon completion, cool the mixture to room temperature.[2]

-

Quench the reaction by adding ice water.[2]

-

Extract the product with ethyl acetate.[2]

-

Wash the organic phase with a saturated sodium bisulfite solution.[2]

-

Concentrate the organic phase under reduced pressure.[2]

-

Purify the crude product by recrystallization from ethanol to yield 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.[2]

Determination of Physical Properties

The following are general protocols for determining the key physical properties of liquid organic compounds, applicable to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

3.2.1. Boiling Point Determination (Capillary Method)

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to the thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heat the apparatus slowly and uniformly.[6]

-

Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is the boiling point.[6]

3.2.2. Density Determination

Apparatus:

-

Pycnometer or graduated cylinder

-

Analytical balance

Procedure:

-

Weigh a clean, dry pycnometer or a graduated cylinder (W1).

-

Fill the container with the liquid sample to a known volume.

-

Weigh the container with the liquid (W2).

-

The density is calculated as (W2 - W1) / Volume.

3.2.3. Refractive Index Determination

Apparatus:

-

Abbe refractometer

-

Light source (sodium D line)

-

Pipette

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Place a few drops of the liquid sample onto the prism of the refractometer.[7]

-

Close the prism and allow the temperature to equilibrate (typically 20 °C).[7]

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[8]

-

Read the refractive index from the instrument's scale.[8]

Applications in Synthesis

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a versatile intermediate. Its applications in the synthesis of Prasugrel and novel antioxidant agents are highlighted below.

Synthesis of Prasugrel

This compound is a key intermediate in the synthesis of Prasugrel, an antiplatelet drug used to prevent thrombosis.[1] The synthetic pathway leverages the reactivity of the bromine atom for subsequent chemical transformations.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone chemical structure

An In-Depth Technical Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

This technical guide provides a comprehensive overview of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's chemical structure, properties, synthesis, and applications.

Chemical Identity and Structure

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a halogenated ketone derivative.[1] Structurally, it is characterized by a cyclopropyl group bonded to a carbonyl carbon, which is adjacent to a chiral carbon bearing a bromine atom and a 2-fluorophenyl group.[1] This α-halo ketone structure makes it a reactive and versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 204205-33-4[2][3][4] |

| Molecular Formula | C₁₁H₁₀BrFO[2][3][4] |

| Molecular Weight | 257.1 g/mol [2][3][4] |

| IUPAC Name | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone[5] |

| Synonyms | α-Cyclopropylcarbonyl-2-fluoro Benzyl Bromide, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one[6] |

| InChI Key | LMCZCCDXOZGIND-UHFFFAOYSA-N[5] |

| SMILES | C1CC1C(=O)C(C2=CC=CC=C2F)Br[3][5] |

Physicochemical Properties

The compound is typically a crystalline solid, appearing as a white to off-white powder, or as a yellow to light brown oil or low-melting solid.[1][6][7] It is a synthetic compound and does not occur naturally.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow to light brown oil to low-melting solid[6][7] |

| Boiling Point | 293.00 °C[3] |

| Density | 1.574 g/cm³[3] |

| Flash Point | 131.00 °C[3] |

| Purity | >98.0% (GC) |

| Storage | 2-8°C Refrigerator[6] or 10-25°C[3] |

Synthesis

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is synthetically produced, commonly through the electrophilic α-bromination of its ketone precursor, 2-(2-fluorophenyl)-1-cyclopropylethanone.[1]

Experimental Protocol: Synthesis from 1-cyclopropyl-2-(2-fluorophenyl)ethanone

A general procedure for the synthesis involves the reaction of 1-cyclopropyl-2-(2-fluorophenyl)ethanone with an electrophilic bromine source.[2]

Table 3: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-cyclopropyl-2-(2-fluorophenyl)ethanone | 178.21 | 17.8 | 100 |

| Iodine monobromide | 206.81 | 62 | 300 |

| 1-butyl-3-methylimidazolium bromide | 219.12 | 8.7 | 40 |

| Anhydrous tetrahydrofuran | - | 150 mL | - |

Methodology: [2]

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide (8.7 g, 40 mmol) are dissolved in 150 mL of anhydrous tetrahydrofuran.

-

The reaction mixture is stirred at 40 °C for 4 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction is quenched by the addition of ice water.

-

The product is extracted with ethyl acetate.

-

The organic phase is washed with a saturated sodium bisulfite solution.

-

The organic phase is concentrated.

-

The final product is purified by recrystallization from ethanol, yielding 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (24.5 g, 95.3% yield, 99.73% purity).[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

Applications in Research and Development

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features are leveraged in the development of new therapeutic agents.

-

Antioxidant Agents: It serves as a reagent in the synthesis of potent antioxidant agents, which are crucial for combating oxidative stress-related diseases.[2][6][8]

-

Pharmaceutical Intermediates: The compound is a key building block for creating bioactive molecules, particularly those containing cyclopropane rings and fluorinated aromatic groups.[1] It is noted as an intermediate in the synthesis of Prasugrel HCl, an antiplatelet medication.[5]

-

Drug Discovery: Its use extends to the development of central nervous system (CNS) agents and kinase inhibitors, where the unique steric and electronic properties of the molecule are advantageous.[1]

Logical Relationship in Pharmaceutical Synthesis

Caption: Role as a key intermediate in the synthesis of various pharmaceutical agents.

Safety and Handling

This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.[4] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 [chemicalbook.com]

- 3. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | FB36572 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS 204205-33-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a critical intermediate in the synthesis of advanced pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its pivotal role in the production of the antiplatelet drug, Prasugrel.

Core Chemical and Physical Properties

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a halogenated ketone that serves as a vital building block in organic synthesis. Its structural features, including a bromine atom, a fluorinated phenyl group, and a cyclopropyl ketone moiety, provide reactive sites essential for constructing complex molecules.[1][2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrFO |

| Molecular Weight | 257.1 g/mol [3][4][5] |

| CAS Number | 204205-33-4[3][5][6] |

| Appearance | Yellow to light brown oil or low-melting solid[7][8] |

| Density | 1.574 g/cm³[3][4] |

| Boiling Point | 293.0 °C at 760 mmHg[3][4] |

| Flash Point | 131.0 °C[3][4] |

| Refractive Index | 1.592[3][8] |

| Purity | ≥98%[1][3] |

| Storage | Store at 2-8°C in a refrigerator[7] |

Role in the Synthesis of Prasugrel

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[3] The compound's bromine and fluorine substituents enhance its reactivity, enabling its seamless integration into the complex molecular structure of Prasugrel.[3]

The following diagram illustrates the synthetic workflow from the precursor to Prasugrel, highlighting the central role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | FB36572 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-2-(2-Fluorophenyl)-1-Cyclopropylethanone [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS 204205-33-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Spectral Data Analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the production of the antiplatelet agent Prasugrel.[1] Its chemical structure, featuring a reactive bromine atom alpha to a carbonyl group, a cyclopropyl ring, and a fluorinated phenyl group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to this compound, offering valuable insights for researchers in drug discovery and development. While specific, publicly available experimental spectra for this exact compound are limited, this guide presents predicted data based on the analysis of structurally similar compounds, alongside established experimental methodologies.

Physicochemical Properties

Basic physicochemical data for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 204205-33-4 | [2][3] |

| Molecular Formula | C₁₁H₁₀BrFO | [2] |

| Molecular Weight | 257.10 g/mol | [2] |

| Appearance | Light yellow to brown liquid or low-melting solid | [1] |

| Boiling Point | 293.012 °C at 760 mmHg | [1] |

| Density | 1.574 g/cm³ | [1] |

| Flash Point | 131.009 °C | |

| Refractive Index | 1.592 | [1] |

Predicted Spectral Data

Due to the limited availability of public experimental spectra for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, the following tables summarize the predicted spectral data based on the analysis of analogous compounds, including various α-bromoketones and cyclopropyl ketones. These predictions provide a reliable framework for the identification and characterization of the target molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.1 - 7.6 | m | 4H | Aromatic protons (C₆H₄F) |

| ~ 5.5 - 5.7 | s | 1H | Methine proton (-CH(Br)-) |

| ~ 2.0 - 2.5 | m | 1H | Cyclopropyl methine proton (-CH-) |

| ~ 0.8 - 1.5 | m | 4H | Cyclopropyl methylene protons (-CH₂-CH₂-) |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | Carbonyl carbon (C=O) |

| ~ 158 - 162 (d, ¹JCF) | Fluorine-bearing aromatic carbon (C-F) |

| ~ 120 - 135 | Aromatic carbons |

| ~ 115 - 120 (d, ²JCF) | Aromatic carbon ortho to C-F |

| ~ 45 - 50 | Methine carbon (-CH(Br)-) |

| ~ 20 - 25 | Cyclopropyl methine carbon (-CH-) |

| ~ 10 - 15 | Cyclopropyl methylene carbons (-CH₂-) |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group and the carbon-halogen bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1700 - 1720 | Strong | C=O stretching (ketone) |

| ~ 1600, 1480 | Medium | C=C stretching (aromatic ring) |

| ~ 1220 - 1280 | Strong | C-F stretching (aromatic) |

| ~ 1000 - 1100 | Medium | Cyclopropyl ring vibrations |

| ~ 600 - 700 | Medium | C-Br stretching |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 256/258 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 177 | [M - Br]⁺ |

| 149 | [M - Br - CO]⁺ |

| 109 | [C₆H₄F-C]⁺ |

| 69 | [C₃H₅-CO]⁺ |

Experimental Protocols

Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

A common method for the synthesis of the title compound involves the α-bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[4]

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (initiator)

-

Carbon tetrachloride or other suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reflux the mixture with stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Acquire the mass spectrum using a high-resolution mass spectrometer to determine the accurate mass of the molecular ion and its fragments.

-

Data Analysis: Analyze the mass-to-charge ratio (m/z) of the detected ions to confirm the molecular weight and elucidate the fragmentation pattern.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone using the discussed spectral data.

Caption: Workflow for Structural Confirmation.

This guide provides a foundational understanding of the spectral characteristics and handling of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. Researchers are encouraged to obtain experimental data for their specific samples to ensure accurate characterization.

References

An In-Depth Technical Guide to the ¹H NMR Analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document outlines the predicted ¹H NMR spectral data, a detailed experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. These predictions are based on established chemical shift values for analogous structural motifs, including cyclopropyl ketones, 2-fluorophenyl derivatives, and α-bromoketones.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (CH-Br) | 6.0 - 6.5 | Doublet of doublets (dd) | J(Hα-F) ≈ 2-4 Hz, J(Hα-Harom) ≈ 1-2 Hz | 1H |

| H-aromatic | 7.1 - 7.6 | Multiplet (m) | - | 4H |

| H-cyclopropyl (CH) | 2.5 - 3.0 | Multiplet (m) | - | 1H |

| H-cyclopropyl (CH₂) | 1.0 - 1.5 | Multiplet (m) | - | 4H |

Experimental Protocol for ¹H NMR Analysis

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), ensuring it does not have signals that would overlap with the analyte's signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument's software should be used to lock onto the deuterium signal of the solvent. Following this, an automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the following parameters for a standard ¹H NMR experiment:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Data Acquisition: Initiate the acquisition process.

2.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the internal standard (TMS) to its known chemical shift (0 ppm for TMS).

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Visualizations

3.1. Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, with the different proton environments highlighted.

Caption: Molecular structure of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

3.2. ¹H NMR Analysis Workflow

The following diagram outlines the logical workflow for the ¹H NMR analysis of the target compound.

Caption: Workflow for the ¹H NMR analysis of a chemical compound.

References

The Enhanced Reactivity of α-Fluoro Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Within the diverse landscape of organofluorine chemistry, α-fluoro ketones have emerged as a class of compounds with exceptional synthetic utility and significant potential in medicinal chemistry. Their heightened reactivity compared to their heavier halogen counterparts makes them valuable intermediates and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the reactivity of α-halo ketones with a specific focus on the unique characteristics imparted by fluorine substitution. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Core Principles of Reactivity in α-Halo Ketones

The reactivity of α-halo ketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halides. This heightened reactivity is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.

Furthermore, orbital interactions play a crucial role. The overlap between the π* orbital of the carbonyl group and the σ* orbital of the carbon-halogen bond leads to a lowering of the energy of the lowest unoccupied molecular orbital (LUMO). This lower energy LUMO is more accessible for the electrons of an incoming nucleophile, thus accelerating the rate of reaction.

The general order of leaving group ability in SN2 reactions for halogens is I > Br > Cl > F. This trend is a result of the decreasing polarizability and increasing carbon-halogen bond strength as one moves up the group. While this trend generally holds for α-halo ketones, the exceptional electronic properties of fluorine can lead to unique reactivity patterns and applications, particularly in the realm of enzyme inhibition.

Quantitative Analysis of Reactivity

To provide a clear and comparative understanding of the reactivity of α-halo ketones, the following tables summarize key quantitative data from the literature.

| Substrate | Relative Rate of SN2 Reaction with KI in Acetone |

| n-Propyl Chloride | 1 |

| Chloroacetone | 35,700 |

| Phenacyl Chloride | 105,000 |

| n-Propyl Bromide | 1 |

| Bromoacetone | 1,000,000 |

| Phenacyl Bromide | >1,000,000 |

This table clearly demonstrates the dramatic increase in reactivity of α-chloro and α-bromo ketones compared to their non-activated alkyl halide counterparts.

| Substrate (Phenacyl-X) | Relative Rate of SN2 Reaction |

| Phenacyl Bromide | ~30,000 |

| Phenacyl Chloride | ~10,000 |

This table illustrates the expected trend in leaving group ability (Br > Cl) for phenacyl halides in SN2 reactions.

While comprehensive, directly comparable quantitative data for α-fluoro and α-iodo ketones across a range of reactions is sparse in the literature, the established principles of leaving group ability and the data above provide a strong framework for predicting their relative reactivities. α-Iodo ketones are expected to be the most reactive in nucleophilic substitution reactions, while α-fluoro ketones are the least reactive among the halogens, a property that is strategically exploited in the design of specific enzyme inhibitors.

Key Reactions and Experimental Protocols

Synthesis of α-Fluoro Ketones via Electrophilic Fluorination

The direct fluorination of ketone enolates or their equivalents is a powerful method for the synthesis of α-fluoro ketones. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent.

Experimental Protocol: General Procedure for the α-Fluorination of a Ketone using Selectfluor®

-

Materials:

-

Ketone substrate

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Nitrogen or Argon atmosphere setup

-

-

Procedure: a. To a dry round-bottom flask equipped with a stir bar, add the ketone substrate (1.0 eq). b. Add anhydrous acetonitrile to dissolve the substrate. c. Under an inert atmosphere (N₂ or Ar), add Selectfluor® (1.1 - 1.5 eq) portion-wise to the stirred solution. d. The reaction is typically stirred at room temperature, but for less reactive ketones, heating to reflux may be necessary.[1] e. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, quench the reaction by adding water. g. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo. i. Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution of α-Halo Ketones

The enhanced electrophilicity of the α-carbon in α-halo ketones makes them excellent substrates for SN2 reactions with a variety of nucleophiles, including amines, thiols, and cyanides.

Experimental Protocol: General Procedure for the Nucleophilic Substitution of an α-Bromo Ketone with a Primary Amine

-

Materials:

-

α-Bromo ketone substrate

-

Primary amine (e.g., aniline, benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., acetonitrile, tetrahydrofuran, ethanol)

-

Stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

-

Procedure: a. To a round-bottom flask equipped with a stir bar, add the α-bromo ketone (1.0 eq) and the chosen solvent. b. Add the primary amine (1.1 - 2.0 eq) to the solution. c. Add the non-nucleophilic base (1.1 - 1.5 eq) to the reaction mixture. The base is crucial to neutralize the HBr formed during the reaction. d. Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC. e. Once the reaction is complete, remove the solvent in vacuo. f. Dissolve the residue in an organic solvent and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate. h. Purify the resulting α-amino ketone by column chromatography or recrystallization.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative, often with a skeletal rearrangement. For cyclic α-halo ketones, this typically results in ring contraction.

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone to Ethyl Cyclopentanecarboxylate

-

Materials:

-

2-Chlorocyclohexanone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

-

-

Procedure: a. In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous ethanol to the stirred sodium ethoxide solution. d. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction by TLC. The reaction is typically complete within a few hours. f. After completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous acid (e.g., HCl). g. Remove the ethanol in vacuo. h. Extract the aqueous residue with an organic solvent (e.g., diethyl ether). i. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. j. Purify the resulting ethyl cyclopentanecarboxylate by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate key reaction mechanisms and experimental workflows.

Applications in Drug Development

The unique reactivity of α-fluoro ketones has been harnessed in the design of potent and selective enzyme inhibitors. The fluorine atom enhances the electrophilicity of the adjacent carbonyl carbon, making it an ideal "warhead" for covalent modification of nucleophilic residues, such as cysteine, in the active sites of enzymes. This strategy has been particularly successful in the development of inhibitors for cysteine proteases, a class of enzymes implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The relatively low reactivity of the C-F bond compared to other C-X bonds allows for greater selectivity and reduced off-target effects.

Conclusion

α-Fluoro ketones represent a fascinating and highly valuable class of molecules for both synthetic and medicinal chemists. Their enhanced reactivity, governed by the powerful inductive effect of the carbonyl group and the unique properties of fluorine, sets them apart from other α-halo ketones. This guide has provided a comprehensive overview of their reactivity, supported by quantitative data, detailed experimental protocols, and clear mechanistic diagrams. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize α-fluoro ketones as versatile building blocks in the synthesis of complex molecules and as powerful tools in the design of next-generation therapeutics.

References

role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in medicinal chemistry

An In-Depth Technical Guide on the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS: 204205-33-4) is a sophisticated alpha-bromoketone that has emerged as a pivotal intermediate in medicinal chemistry. Its unique structural architecture, featuring a reactive bromine atom, a cyclopropyl moiety, and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its crucial role in the development of therapeutic agents, most notably the antiplatelet drug Prasugrel. Furthermore, its application in the synthesis of novel compounds with significant antioxidant activity is explored. This document consolidates quantitative data into structured tables and provides detailed experimental workflows and signaling pathway diagrams to serve as an essential resource for professionals in drug discovery and development.

Physicochemical Properties

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a synthetic compound, typically appearing as a colorless to light yellow or brown liquid or a low-melting solid.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 204205-33-4 | [3][4] |

| Molecular Formula | C₁₁H₁₀BrFO | [3][4] |

| Molecular Weight | 257.10 g/mol | [3] |

| Appearance | Colorless to Brown clear liquid; Yellow to light brown oil to low-melting solid | [1][2] |

| Boiling Point | 293.0 °C at 760 mmHg | [1][3] |

| Density | 1.574 g/cm³ | [1][3] |

| Flash Point | 131.0 °C | [1][3] |

| Refractive Index | 1.592 | [1] |

| Storage | Refrigerated (0-10°C), under inert gas | [5] |

Synthesis of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

The primary route to this intermediate is the alpha-bromination of its precursor, 1-cyclopropyl-2-(2-fluorophenyl)ethanone. Various brominating agents and reaction conditions have been reported, leading to different yields and purities.

Experimental Workflow: Synthesis via Bromination

Caption: General workflow for the synthesis of the title compound.

Comparative Synthesis Protocols

The choice of reagents and conditions significantly impacts the reaction's efficiency. Below is a summary of various reported methods.

| Brominating Agent | Solvent(s) | Catalyst/Initiator | Yield | Purity | Reference(s) |

| Iodine Monobromide (IBr) | Tetrahydrofuran (THF) | [BMIM]Br | 95.3% | 99.73% | [6] |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Benzoyl Peroxide (BPO) | ~67% | Not Reported | [7] |

| Hydrobromic Acid / H₂O₂ | Not Specified | Not Specified | 81% | Not Reported | [7] |

| Anhydrous Cupric Bromide | Chloroform / Ethanol | None (Reflux) | 85.8% | Not Reported | [8] |

| Phosphorus Pentachloride | Chloroform / Ethanol | None (Reflux) | 96.3% (for Chloro-analog) | Not Reported | [8] |

Detailed Experimental Protocol (Method with IBr)[6]

-

Reaction Setup : Dissolve 1-cyclopropyl-2-(2-fluorophenyl)ethanone (17.8 g, 100 mmol), iodine monobromide (62 g, 300 mmol), and 1-butyl-3-methylimidazolium bromide ([BMIM]Br) (8.7 g, 40 mmol) in 150 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.

-

Reaction : Stir the reaction mixture at 40 °C for 4 hours.

-

Quenching : After the reaction is complete, cool the mixture to room temperature and quench by adding ice water.

-

Extraction : Extract the mixture with ethyl acetate.

-

Washing : Wash the organic phase with a saturated sodium bisulfite solution.

-

Purification : Concentrate the organic phase and purify the residue by recrystallization from ethanol to yield 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (24.5 g).

Role in Medicinal Chemistry

This bromoketone is a versatile intermediate, primarily utilized in the synthesis of antiplatelet agents and has shown potential in the creation of novel antioxidant compounds.

Key Intermediate in the Synthesis of Prasugrel

The most significant application of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is as a crucial building block in the industrial synthesis of Prasugrel.[2][9] Prasugrel is a potent antiplatelet drug used to prevent thrombosis in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[10]

The intermediate is used in a key condensation reaction with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.

Experimental Workflow: Synthesis of Prasugrel Precursor

Caption: Workflow for the condensation step in Prasugrel synthesis.

Comparative Yields for Prasugrel Precursor Synthesis

| Base | Solvent | Temperature | Time | Yield | Reference |

| Sodium Carbonate | Methyl-isobutyl-ketone | 40°C | 10 h | 86.1% | [11] |

| Not Specified | Not Specified | Not Specified | Not Specified | ~35% | [12] |

Detailed Experimental Protocol (Condensation Step)[11]

-

Reaction Setup : To 52 L of methyl-isobutyl-ketone, add 17.8 kg of anhydrous sodium carbonate and 10.0 kg of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride.

-

Addition : Add 13.4 kg of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone to the mixture.

-

Reaction : Stir the mixture for 10 hours at 40°C.

-

Work-up : Cool the reaction mixture and filter off the inorganic compounds to obtain the filtrate containing the desired product, which is then carried forward to the next step in the Prasugrel synthesis.

Mechanism of Action of Prasugrel: P2Y12 Pathway Inhibition

Prasugrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active metabolite, R-138727.[10] This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[13][14] The binding of ADP to the P2Y12 receptor is a critical step in platelet activation. Inhibition of this receptor prevents the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa receptor complex.[10][13] The activated GPIIb/IIIa complex is responsible for binding fibrinogen, which cross-links platelets, leading to aggregation and thrombus formation. By blocking this pathway, Prasugrel effectively inhibits platelet aggregation for the lifespan of the platelet.[10][14]

Caption: Mechanism of action of Prasugrel's active metabolite on the P2Y12 signaling pathway.

Reagent in the Synthesis of Potent Antioxidants

Beyond its role in antiplatelet therapy, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone serves as a versatile reagent for synthesizing novel heterocyclic compounds with potential therapeutic benefits.[1][2] One notable application is in the synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which have demonstrated potent antioxidant activity.[15]

Experimental Protocol (Antioxidant Synthesis)[15]

A series of thiosemicarbazones are reacted with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in a semi-Hantzsch cyclization reaction.

-

Reaction Setup : A mixture of the appropriate thiosemicarbazone (1 mmol), 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1 mmol), and triethylamine (Et₃N) (1.5 mmol) in ethanol (10 mL) is prepared.

-

Reaction : The mixture is refluxed for a specified time (typically 2-4 hours).

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

Purification : The crude product is recrystallized from ethanol to yield the pure dihydrothiazole derivative.

Quantitative Antioxidant Activity Data

The antioxidant potential of the synthesized dihydrothiazole derivatives (5a-h) was evaluated using DPPH and ABTS radical scavenging assays. The results, expressed as IC₅₀ values (the concentration required to scavenge 50% of the radicals), are compared against the standard antioxidant, ascorbic acid.[15]

| Compound | Substituent (Ar) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| 5a | Phenyl | 0.2856 | 0.1601 |

| 5b | 4-Methylphenyl | 0.3111 | 0.1655 |

| 5c | 4-Methoxyphenyl | 0.1789 | 0.0911 |

| 5d | 4-Chlorophenyl | 0.4001 | 0.1988 |

| 5e | 4-Bromophenyl | 0.3876 | 0.1901 |

| 5f | 2-Nitrophenyl | 0.5111 | 0.2654 |

| 5g | 4-Nitrophenyl | 0.1998 | 0.1001 |

| 5h | 2,4-Dichlorophenyl | 0.4567 | 0.2113 |

| Ascorbic Acid | (Standard) | 0.1554 | 0.0988 |

Data sourced from Reference[15]. Compounds 5c and 5g showed antioxidant activity comparable to or better than ascorbic acid in the ABTS assay.

Conclusion: A Versatile Intermediate

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a high-value intermediate in medicinal chemistry. Its primary, well-established role is in the efficient, large-scale synthesis of the life-saving antiplatelet drug Prasugrel. Furthermore, ongoing research demonstrates its utility as a scaffold for developing new classes of therapeutic agents, such as potent antioxidants. The reactivity of the α-bromo ketone functionality combined with the unique properties imparted by the cyclopropyl and fluorophenyl groups ensures its continued importance in drug discovery and development.

Caption: The central role of the title compound as a versatile intermediate.

References

- 1. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone CAS 204205-33-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | FB36572 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 [chemicalbook.com]

- 7. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 8. CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 9. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 10. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]

- 13. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 204205-33-4): A Key Intermediate in the Synthesis of Prasugrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, a crucial intermediate in the synthesis of the antiplatelet agent, Prasugrel.[1] It is important to note that the CAS number 204205-33-4 correctly corresponds to this α-bromoketone, which serves as a key building block, and not to a later-stage thienopyridine intermediate. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines its role in the broader synthesis of Prasugrel, and discusses relevant analytical methodologies. The information is curated to support researchers and professionals in the field of pharmaceutical development.

Chemical and Physical Properties

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a light yellow to brown liquid or low-melting solid.[1] Its molecular structure, featuring a bromine atom alpha to a ketone, a cyclopropyl ring, and a 2-fluorophenyl group, makes it a highly reactive and essential precursor for creating more complex molecules.[1]

Table 1: Physicochemical Properties of CAS 204205-33-4

| Property | Value | Reference |

| CAS Number | 204205-33-4 | [1] |

| Molecular Formula | C₁₁H₁₀BrFO | [1] |

| Molecular Weight | 257.1 g/mol | [1] |

| Appearance | Light yellow to brown liquid or low-melting solid | [1] |

| Boiling Point | 293.012 °C at 760 mmHg | [1] |

| Density | 1.574 g/cm³ | [1] |

| Flash Point | 131.009 °C | [1] |

| Refractive Index | 1.592 | [1] |

| Purity (typical) | ≥98% | [1] |

Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

The synthesis of this intermediate is a critical step in the overall production of Prasugrel. Various methods have been reported, often involving the bromination of a ketone precursor. The following protocol is a representative example.

Experimental Protocol: Synthesis

A common synthetic route involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Materials:

-

1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Solvent (e.g., carbon tetrachloride, acetonitrile)

Procedure:

-

To a solution of 1-cyclopropyl-2-(2-fluorophenyl)ethanone in a suitable solvent, add N-Bromosuccinimide and a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

Purification: The crude 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Table 2: Representative Synthesis Parameters

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride or Acetonitrile |

| Reaction Temperature | Reflux |

| Purification Method | Recrystallization or Column Chromatography |

Role in the Synthesis of Prasugrel

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key electrophilic component in the synthesis of Prasugrel. It undergoes a nucleophilic substitution reaction with the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure. This alkylation step forms the carbon-nitrogen bond that connects the two major fragments of the Prasugrel molecule.

Analytical Characterization

The purity and identity of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone are critical for its successful use in the synthesis of Prasugrel. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the intermediate and for monitoring the progress of the synthesis reaction. A reverse-phase HPLC method would be typical for this analysis.

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water, potentially with a buffer or acid modifier (e.g., formic acid or phosphoric acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, a downfield singlet for the methine proton adjacent to the bromine and carbonyl groups, and multiplets for the cyclopropyl protons.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the aromatic carbons and the carbons of the cyclopropyl ring. The carbon bearing the bromine atom would also show a characteristic chemical shift.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak with nearly equal intensities.[2][3][4]

Table 4: Expected Analytical Data

| Technique | Expected Observations |

| HPLC | A major peak corresponding to the product with a purity of ≥98%. |

| ¹H NMR | Signals for aromatic, methine, and cyclopropyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | A signal for the carbonyl carbon, aromatic carbons, and cyclopropyl carbons. |

| MS (EI) | Molecular ion peaks at m/z values corresponding to [C₁₁H₁₀⁷⁹BrFO]+ and [C₁₁H₁₀⁸¹BrFO]+ in an approximate 1:1 ratio. |

Experimental Workflow Overview

The following diagram illustrates a typical workflow from synthesis to characterization of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.

Conclusion

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 204205-33-4) is an indispensable intermediate in the manufacturing of Prasugrel. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and efficiency of the overall drug substance manufacturing process. This guide provides a foundational resource for scientists and researchers, offering key data and procedural insights to support their work in this area.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (CAS No. 204205-33-4). As a key intermediate in the synthesis of various pharmaceutical compounds, including the antiplatelet agent Prasugrel, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and procedural integrity.[1][2]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key characteristics of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

| Property | Value | Reference |

| CAS Number | 204205-33-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₀BrFO | [5] |

| Molecular Weight | 257.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid or light yellow to brown liquid | [1][3] |

| Boiling Point | 293.012 °C at 760 mmHg | [1][3] |

| Density | 1.574 g/cm³ | [1][3] |

| Flash Point | 131.009 °C | [1][3] |

| Refractive Index | 1.592 | [1][3] |

| Vapor Pressure | 0.002 mmHg at 25°C | [3] |

| Purity | ≥98% | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its hazard statements and corresponding pictograms as per the Globally Harmonized System (GHS).

| Hazard Statement | GHS Classification | Pictogram |

| H315: Causes skin irritation | Skin Irritation, Category 2 | |

| H319: Causes serious eye irritation | Eye Irritation, Category 2A | |

| H413: May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term (Chronic) - Category 4 | None |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[6] The use of a fume hood is strongly recommended to control the generation of vapors, dust, and aerosols.[6] Emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[6] A lab coat or chemical-resistant apron should be used to protect clothing and skin.[6] For larger quantities or in situations with a higher risk of splashing, impervious clothing is recommended.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

General Hygiene Practices

Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed. Contaminated clothing should be removed and washed before reuse.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from foodstuffs and incompatible materials.[6] While specific data on incompatible materials is limited, as a general precaution, avoid storage with strong oxidizing agents, strong bases, and strong acids. It is also advised to protect the compound from moisture and strong light or heat.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone from receipt to disposal.

Caption: Safe Handling Workflow for 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[6] Do not allow the material to enter drains or waterways.

First Aid Measures

The following diagram outlines the immediate first aid response for different routes of exposure.

Caption: First Aid Procedures for Exposure to 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

Toxicological Information

The toxicological properties of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone have not been fully investigated. The known health effects are summarized below.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][6]

-

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is currently available.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these effects.

Given the lack of comprehensive toxicological data, this compound should be handled with caution, and all routes of exposure should be minimized.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6] This compound is a halogenated organic substance and should be disposed of in a designated halogenated waste container. Do not dispose of it down the drain or into the environment.[6]

Conclusion

2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a valuable research chemical that requires careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the available data, is essential for maintaining a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols: α-Bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a cornerstone transformation in organic synthesis, producing highly versatile α-bromo ketone intermediates. These intermediates are pivotal in constructing complex molecular architectures due to the electrophilic nature of the α-carbon and the utility of the bromine atom as a good leaving group. The target compound, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, is a significant building block in medicinal chemistry.[1] Its structure, which incorporates a cyclopropyl ring and a fluorophenyl group, makes it a valuable precursor for synthesizing compounds with desirable steric and electronic properties.[1] Notably, this compound is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet medication used to prevent thrombosis in patients with acute coronary syndrome.[2][3]

Principle and Mechanism

The α-bromination of ketones can proceed through several mechanisms depending on the reaction conditions.

-

Acid-Catalyzed Bromination : In the presence of an acid catalyst, the reaction proceeds via an enol intermediate. The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. Subsequent deprotonation at the α-carbon forms a nucleophilic enol, which then attacks a bromine molecule. This is often the rate-determining step. Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-bromo ketone.[1]

-

Radical-Initiated Bromination : Alternatively, the reaction can be initiated by radical initiators (e.g., AIBN, benzoyl peroxide) or light.[4][5] This pathway is common when using reagents like N-bromosuccinimide (NBS) or other halogenated reagents. A radical initiator abstracts the α-hydrogen from the ketone, forming a resonance-stabilized enolate radical, which then reacts with the brominating agent to form the product and propagate the radical chain.

This document details a protocol using a halogenated hydantoin under light irradiation, a method developed to improve yields and utilize less hazardous materials compared to traditional methods involving toxic solvents like carbon tetrachloride.[5]

Experimental Protocols

Protocol: Photochemical α-Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol describes a modern and efficient method for the α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone using a dihalo-hydantoin as the bromine source under light irradiation.[5]

Materials and Reagents:

-

2-(2-fluorophenyl)-1-cyclopropylethanone (Substrate)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (Brominating Agent)

-

Methanol (Solvent)

-

Dichloromethane (Extraction Solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (quartz or borosilicate, appropriate size)

-

Magnetic stirrer and stir bar

-

UV lamp or a high-intensity visible light source

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-fluorophenyl)-1-cyclopropylethanone (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

-

Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution. A molar ratio of 2:1 for the ketone to DBDMH is optimal.[5]

-

Initiation and Reaction: Begin vigorous stirring and irradiate the flask with a light source. The reaction can be effectively carried out at temperatures ranging from 0 °C to room temperature.[5]

-

Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Dissolve the residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Safety Precautions:

-

Brominating agents like DBDMH are corrosive and toxic. Handle with care in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done within a fume hood.

-

UV light can be harmful to the eyes and skin. Use appropriate shielding.

Data Presentation

The following table summarizes key data for the synthesis and properties of 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone.

| Parameter | Value / Description | Reference(s) |

| Reaction Method | Photochemical Radical Bromination | [5] |

| Starting Material | 2-(2-fluorophenyl)-1-cyclopropylethanone | [5] |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | [5] |

| Solvent | Methanol or Dichloromethane | [5] |

| Reported Yield | ~81% (with HBr/H₂O₂) | [5] |

| Product Purity | ≥98% | [2] |

| Product CAS Number | 204205-33-4 | [2][6] |

| Molecular Formula | C₁₁H₁₀BrFO | [7][8] |

| Molecular Weight | 257.10 g/mol | [6][7] |

| Appearance | Yellow to light brown oil or low-melting solid | [2][6][9] |

| Boiling Point | 293.0 °C at 760 mmHg | [2][7] |

| Density | 1.574 g/cm³ | [2][7] |

| Storage | Store at 2-8°C in an inert atmosphere | [10] |

Experimental Workflow Visualization

Caption: Workflow for the α-bromination of 2-(2-fluorophenyl)-1-cyclopropylethanone.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 204205-33-4 | FB36572 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 204205-33-4|2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone|BLD Pharm [bldpharm.com]

Application Notes and Protocols: Synthesis of Prasugrel Utilizing 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a potent thienopyridine antiplatelet agent, is a crucial medication for the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. A key step in the industrial synthesis of Prasugrel involves the alkylation of a thienopyridine core with the pivotal intermediate, 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This document provides detailed application notes and experimental protocols for this synthesis, aimed at researchers and professionals in drug development and pharmaceutical sciences. The protocols outlined are based on established literature and patents, offering a comprehensive guide for the laboratory-scale synthesis of Prasugrel.

Synthetic Overview

The synthesis of Prasugrel from 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone is a two-step process. The first step is a nucleophilic substitution reaction where the bromine atom of the α-bromo ketone is displaced by the secondary amine of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one or its hydrochloride salt. This condensation reaction yields the intermediate 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. The subsequent and final step is the acetylation of the hydroxyl group on the thienopyridine ring system to afford Prasugrel.[1][2]

Data Presentation

The following tables summarize quantitative data from various reported syntheses of the key intermediate and Prasugrel.

Table 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | Anhydrous Potassium Carbonate | Acetonitrile | 0-5 | 4 | Not Specified | [1] |

| 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride | Anhydrous Sodium Carbonate | Methyl-isobutyl-ketone | 40 | 10 | 86.1 (of hydrochloride salt) | [3] |

Table 2: Synthesis of Prasugrel via Acetylation

| Reactant | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Acetic Anhydride | Potassium Carbonate | DMF | 0-5 | 1 | Not Specified | [1] |

| 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine | Acetyl Chloride | - | Toluene/Acetic Acid | 20 ± 2 | 12-16 | 99 | [4] |

| 2-(tert-Butyldimethylsilyloxy)-5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine | Acetyl Chloride | - | Toluene/Acetic Acid | 20 ± 2 | 4-6 | 99 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Materials:

-

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

-

5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride

-

Anhydrous Potassium Carbonate

-

Acetonitrile

Procedure:

-

To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride (1 equivalent) in acetonitrile, cool the mixture to 0-5 °C.

-

Add anhydrous potassium carbonate (2 equivalents) to the suspension.

-

Slowly add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (0.8 equivalents) in acetonitrile to the reaction mixture at 0-5 °C.

-

Stir the reaction mixture for 4 hours at 0-5 °C.

-